molecular formula C21H19ClN4O B2536518 2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 922667-50-3

2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2536518
CAS No.: 922667-50-3
M. Wt: 378.86
InChI Key: DLUKHMMSLMNCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the cyclization of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . The reaction conditions often require refluxing with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise conditions required for the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a benzamide group, which confer distinct physicochemical properties and biological activities. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-6-2-1-5-17(18)21(27)23-16-9-7-15(8-10-16)19-11-12-20(25-24-19)26-13-3-4-14-26/h1-2,5-12H,3-4,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUKHMMSLMNCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.